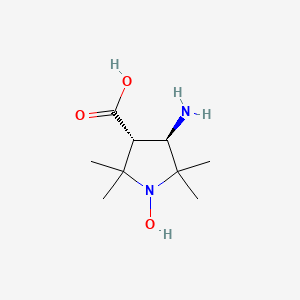
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid: is a novel compound that has garnered significant interest in scientific research. As a chiral molecule, it possesses two enantiomers that are mirror images of each other. The unique structure of this compound includes a nitrogen atom connected to a five-membered ring system and two oxygen atoms connected to a four-membered ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: : rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding oxo derivative, while reduction may produce a reduced amine derivative .
Applications De Recherche Scientifique
Mécanisme D'action
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid exerts its effects by binding to the active sites of enzymes, inhibiting their catalytic activity and thereby preventing them from initiating their reactions. Additionally, it possesses chiral catalytic properties in organic synthesis, enabling the preferential production of a single enantiomer for a specific compound .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other chiral amino acids and enzyme inhibitors with comparable structures and properties.
Uniqueness: : What sets rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid apart is its unique combination of chiral catalytic properties and enzyme inhibition capabilities. This makes it a valuable compound for both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(3R,4R)-4-amino-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6,14H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |
Clé InChI |
GHKQHPXZQLBDJO-NTSWFWBYSA-N |
SMILES isomérique |
CC1([C@@H]([C@H](C(N1O)(C)C)N)C(=O)O)C |
SMILES canonique |
CC1(C(C(C(N1O)(C)C)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


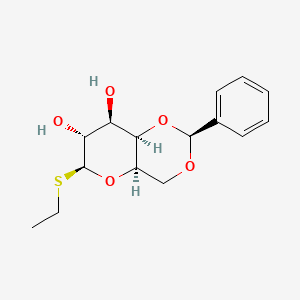
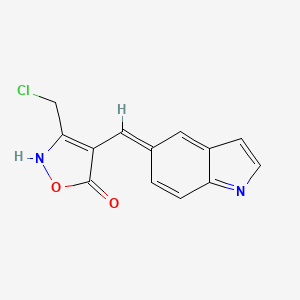
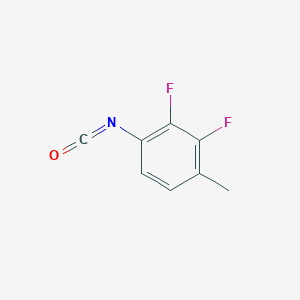
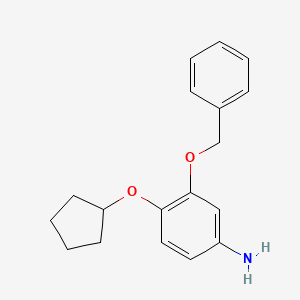
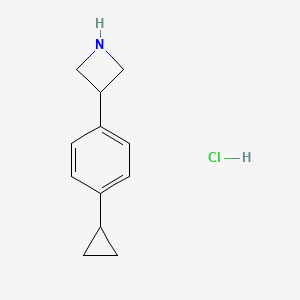

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)
![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
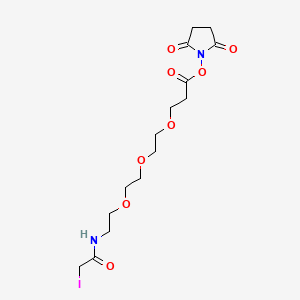
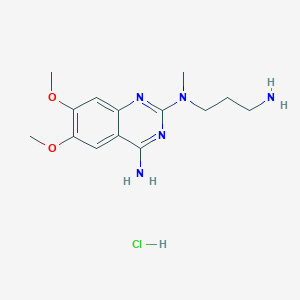
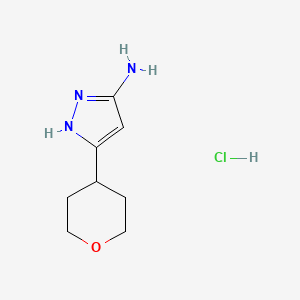
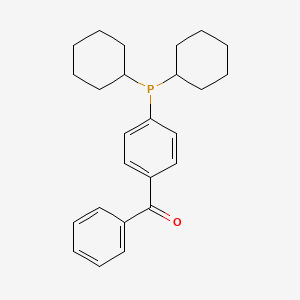
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
